Bz-Arg-OEt.HCl
Overview
Description
Benzoyl-L-arginine ethyl ester hydrochloride, commonly referred to as Bz-Arg-OEt.HCl, is an amino acid derivative. It is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. This compound serves as a substrate for various proteolytic enzymes, including trypsin, thrombin, and plasmin, making it valuable for enzymatic studies and assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-arginine ethyl ester hydrochloride can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using a benzoyl group.
Esterification: The protected L-arginine is then esterified with ethanol in the presence of hydrochloric acid to form the ethyl ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound
Industrial Production Methods
In industrial settings, the production of benzoyl-L-arginine ethyl ester hydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-arginine ethyl ester hydrochloride undergoes various chemical reactions, including:
Peptide Bond Formation: It can participate in peptide synthesis reactions, where the ester group is replaced by an amino group from another amino acid, forming a peptide bond.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly carried out using proteolytic enzymes like trypsin in buffered aqueous solutions.
Peptide Synthesis: Peptide bond formation typically involves the use of nucleophiles such as amino-containing components under mild conditions.
Major Products Formed
Scientific Research Applications
Benzoyl-L-arginine ethyl ester hydrochloride has a wide range of applications in scientific research:
Enzymatic Studies: It is used as a substrate for determining the esterase activities of various proteolytic enzymes, including trypsin, thrombin, and plasmin.
Peptide Synthesis: The compound is utilized in the synthesis of peptides and proteins, aiding in the investigation of biochemical and physiological processes.
Biocatalysis: It serves as a model substrate in biocatalytic reactions, facilitating the study of enzyme kinetics and mechanisms.
Pharmaceutical Research: The compound is employed in drug development and testing, particularly in the design of enzyme inhibitors and therapeutic agents.
Mechanism of Action
Benzoyl-L-arginine ethyl ester hydrochloride exerts its effects primarily through its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as trypsin, forming an acyl intermediate. This intermediate can be attacked by nucleophiles, leading to the hydrolysis of the ester bond and the release of benzoyl-L-arginine . The molecular targets and pathways involved in this process include the catalytic triad of serine proteases, which consists of serine, histidine, and aspartate residues .
Comparison with Similar Compounds
Benzoyl-L-arginine ethyl ester hydrochloride is similar to other arginine derivatives used in enzymatic studies and peptide synthesis. Some of the similar compounds include:
Nα-Benzoyl-L-arginine p-nitroanilide: Used as a substrate for trypsin and other proteases.
Nα-Benzoyl-L-arginine amide: Utilized in the study of enzyme kinetics and mechanisms.
Nα-Benzoyl-L-arginine methyl ester: Employed in peptide synthesis and enzymatic assays.
Compared to these compounds, benzoyl-L-arginine ethyl ester hydrochloride is unique in its specific use as a substrate for determining esterase activities and its role in peptide synthesis reactions .
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15816 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2645-08-1, 16706-37-9 | |
Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.